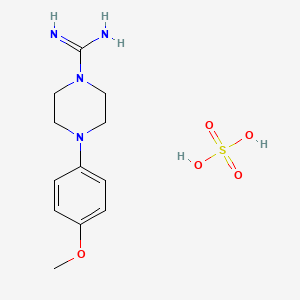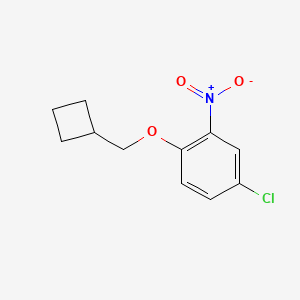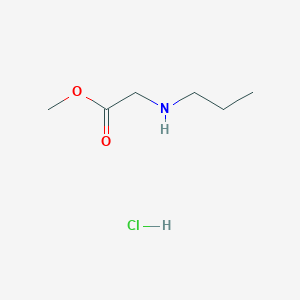
2-アセチルチアゾール-5-カルボン酸メチル
概要
説明
Synthesis Analysis
Methyl 2-acetylthiazole-5-carboxylate is synthesized under mild reaction conditions . The compound is stored at room temperature in an inert atmosphere .Molecular Structure Analysis
The molecular weight of Methyl 2-acetylthiazole-5-carboxylate is 185.2 . The InChI Code is 1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-acetylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 185.2 . The compound is stored in an inert atmosphere at room temperature .科学的研究の応用
抗腫瘍および細胞毒性活性
2-アセチルチアゾール-5-カルボン酸メチルなどのチアゾール誘導体は、癌治療の可能性について研究されています。 これらは、さまざまなヒト腫瘍細胞株に対して細胞毒性を示し、抗腫瘍剤としての可能性を示しています .
計算化学と分子モデリング
これらの化合物は、AmberやGROMACSなどの計算プログラムで使用され、シミュレーション可視化に使用され、分子相互作用や創薬の理解に不可欠です .
新規化合物の合成
チアゾール誘導体は、潜在的な治療用途を持つ複雑な分子の合成における中間体として役立ちます。 たとえば、これらは抗菌特性を持つ新規化合物を生成するために使用されます .
医薬品合成
チアゾール環は、抗癌作用を示すチアゾフリンなどの多くの医薬品構造に不可欠です .
農業および化粧品
チアゾール誘導体は、農薬としての特性のために農業に、芳香族としての特性のために化粧品に見られます .
材料科学
これらは、独自の電子特性により、LED、フォトクロム、分子スイッチ、非線形光学材料の大規模製造に使用されます .
染料と金属錯体
チアゾールは、染料とその金属錯体の合成に使用され、繊維やセンサーなど、さまざまな用途があります .
抗菌および抗酸化活性
最近の研究では、有意な抗菌および抗酸化活性を持つチアゾールベースのシッフ塩基誘導体の合成に焦点を当てており、これは医療治療に役立つ可能性があります .
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by Methyl 2-acetylthiazole-5-carboxylate are currently unknown . Future studies could provide insights into the pathways affected by this compound and their downstream effects.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of Methyl 2-acetylthiazole-5-carboxylate is yet to be determined.
生化学分析
Biochemical Properties
Methyl 2-acetylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of reactive metabolites that may have biological effects .
Additionally, methyl 2-acetylthiazole-5-carboxylate can interact with proteins involved in cellular signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting their activity and function .
Cellular Effects
Methyl 2-acetylthiazole-5-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
In addition, methyl 2-acetylthiazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, growth, and immune response .
Molecular Mechanism
The molecular mechanism of action of methyl 2-acetylthiazole-5-carboxylate involves several key steps. First, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. This binding can lead to conformational changes in the target biomolecule, affecting its activity and function .
Methyl 2-acetylthiazole-5-carboxylate can also inhibit or activate enzymes by binding to their active sites. This can result in the modulation of enzymatic activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-acetylthiazole-5-carboxylate can change over time. The stability and degradation of the compound can influence its biological activity. For example, it may degrade into other metabolites that have different biological effects. Long-term studies have shown that methyl 2-acetylthiazole-5-carboxylate can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 2-acetylthiazole-5-carboxylate can vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or organ damage. Threshold effects have been observed, where the biological activity of the compound changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 2-acetylthiazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of methyl 2-acetylthiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with transcription factors and other regulatory proteins .
Subcellular Localization
Methyl 2-acetylthiazole-5-carboxylate can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be influenced by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of methyl 2-acetylthiazole-5-carboxylate can affect its activity and function, as it may interact with different biomolecules in different compartments .
特性
IUPAC Name |
methyl 2-acetyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)6-8-3-5(12-6)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQHBNUKAZKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)

![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)






